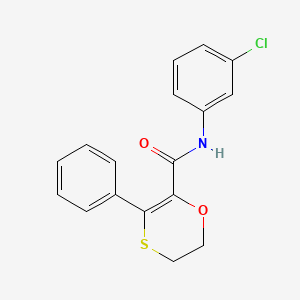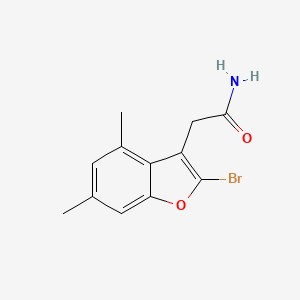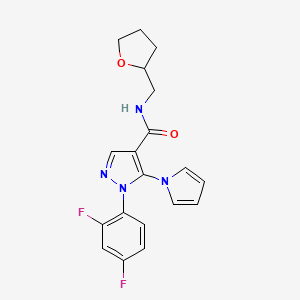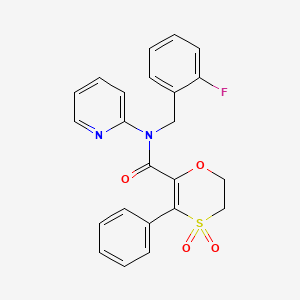![molecular formula C16H19NO4S B12187760 6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one](/img/structure/B12187760.png)
6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one is a synthetic compound belonging to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromen-2-one core structure with a cyclohexylmethylamino sulfonyl group attached, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and cyclohexylmethylamine.
Formation of Chromen-2-one Core: The chromen-2-one core is formed through a Pechmann condensation reaction, where 2-hydroxyacetophenone reacts with an appropriate β-ketoester in the presence of a strong acid catalyst.
Introduction of Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where the chromen-2-one intermediate is treated with a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chromen-2-one core can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 6-[(Cyclohexylmethylamino)sulfonyl]chromen-2-one, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure to coumarin.
Uniqueness
This compound is unique due to the presence of the cyclohexylmethylamino sulfonyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as an enzyme inhibitor and broadens its range of biological activities compared to other coumarin derivatives.
Properties
Molecular Formula |
C16H19NO4S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-17(13-5-3-2-4-6-13)22(19,20)14-8-9-15-12(11-14)7-10-16(18)21-15/h7-11,13H,2-6H2,1H3 |
InChI Key |
BQZGPEFLNCDSHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12187682.png)
![7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12187686.png)

![1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12187694.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12187715.png)
![3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylpropanamide](/img/structure/B12187719.png)
![4'-(1H-imidazol-1-ylcarbonyl)-2'-(2-methoxyethyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12187721.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(3-hydroxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12187730.png)
![2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B12187736.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12187738.png)
![2-Methyl-1-[(2,4,6-trimethylphenyl)sulfonyl]indoline](/img/structure/B12187746.png)
